N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide
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Overview
Description
N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide typically involves the reaction of N-tert-butyl-4-methylbenzamide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve N-tert-butyl-4-methylbenzamide in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 4-methylbenzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzamides with new functional groups.
Scientific Research Applications
N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include inhibition of specific metabolic processes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyl-4-methylbenzamide: Shares a similar core structure but lacks the 4-methylbenzoyl group.
4-tert-Butyl-N-(3-methoxy-propyl)-benzamide: Contains a different substituent on the benzamide moiety.
N-(tert-butyl)-4-nitrobenzamide: Has a nitro group instead of the 4-methylbenzoyl group.
Uniqueness
N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide is unique due to the presence of both the tert-butyl and 4-methylbenzoyl groups, which confer specific chemical and physical properties
Properties
CAS No. |
76204-05-2 |
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Molecular Formula |
C20H23NO3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
[tert-butyl-(4-methylbenzoyl)amino] 4-methylbenzoate |
InChI |
InChI=1S/C20H23NO3/c1-14-6-10-16(11-7-14)18(22)21(20(3,4)5)24-19(23)17-12-8-15(2)9-13-17/h6-13H,1-5H3 |
InChI Key |
VJCDSDROFFMVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C(C)(C)C)OC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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